molecular formula C15H22N2O3S B296399 N-[4-(1-azepanylcarbonyl)phenyl]-N-methylmethanesulfonamide

N-[4-(1-azepanylcarbonyl)phenyl]-N-methylmethanesulfonamide

Cat. No. B296399
M. Wt: 310.4 g/mol
InChI Key: VRSDABOZVUUTHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(1-azepanylcarbonyl)phenyl]-N-methylmethanesulfonamide, also known as AZD9291, is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI). It is a targeted therapy used in the treatment of non-small cell lung cancer (NSCLC) patients with EGFR T790M mutation.

Mechanism of Action

N-[4-(1-azepanylcarbonyl)phenyl]-N-methylmethanesulfonamide selectively inhibits EGFR T790M mutation, which is a common mechanism of acquired resistance to first-generation EGFR TKIs. It irreversibly binds to the ATP-binding site of EGFR, leading to inhibition of downstream signaling pathways, cell growth, and proliferation.
Biochemical and Physiological Effects:
N-[4-(1-azepanylcarbonyl)phenyl]-N-methylmethanesulfonamide has been shown to have a favorable safety profile in clinical trials. It has a lower incidence of adverse events compared to first-generation EGFR TKIs. The most common adverse events reported in clinical trials include diarrhea, rash, and nausea.

Advantages and Limitations for Lab Experiments

N-[4-(1-azepanylcarbonyl)phenyl]-N-methylmethanesulfonamide has several advantages for lab experiments, including its high potency and selectivity for EGFR T790M mutation. However, it has limitations, including its irreversible binding to EGFR, which can lead to off-target effects.

Future Directions

Future research on N-[4-(1-azepanylcarbonyl)phenyl]-N-methylmethanesulfonamide could focus on its combination with other targeted therapies or immunotherapies for the treatment of NSCLC. Additionally, research could explore the use of N-[4-(1-azepanylcarbonyl)phenyl]-N-methylmethanesulfonamide in other cancer types with EGFR mutations. Further studies could also investigate the mechanisms of resistance to N-[4-(1-azepanylcarbonyl)phenyl]-N-methylmethanesulfonamide and identify strategies to overcome it.
In conclusion, N-[4-(1-azepanylcarbonyl)phenyl]-N-methylmethanesulfonamide is a promising targeted therapy for the treatment of NSCLC patients with EGFR T790M mutation. Its selective inhibition of EGFR T790M mutation and favorable safety profile make it a viable treatment option. Future research could explore its potential in combination with other therapies and investigate its use in other cancer types.

Synthesis Methods

N-[4-(1-azepanylcarbonyl)phenyl]-N-methylmethanesulfonamide is synthesized through a multistep process starting from 4-bromoaniline. The synthesis involves multiple reactions, including amide formation, sulfonamide formation, and cyclization. The final product is obtained after purification and isolation.

Scientific Research Applications

N-[4-(1-azepanylcarbonyl)phenyl]-N-methylmethanesulfonamide has been extensively studied in preclinical and clinical trials for its efficacy and safety in the treatment of NSCLC. It has shown promising results in patients with EGFR T790M mutation, who have developed resistance to first-line EGFR TKIs.

properties

Molecular Formula

C15H22N2O3S

Molecular Weight

310.4 g/mol

IUPAC Name

N-[4-(azepane-1-carbonyl)phenyl]-N-methylmethanesulfonamide

InChI

InChI=1S/C15H22N2O3S/c1-16(21(2,19)20)14-9-7-13(8-10-14)15(18)17-11-5-3-4-6-12-17/h7-10H,3-6,11-12H2,1-2H3

InChI Key

VRSDABOZVUUTHW-UHFFFAOYSA-N

SMILES

CN(C1=CC=C(C=C1)C(=O)N2CCCCCC2)S(=O)(=O)C

Canonical SMILES

CN(C1=CC=C(C=C1)C(=O)N2CCCCCC2)S(=O)(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.